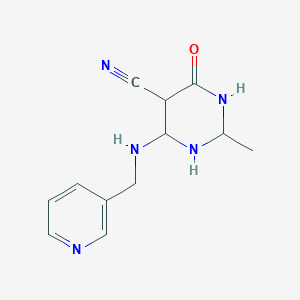
2-Methyl-3-Nitrophenylethyl-N,N-di-n-Propyl Ammonium Oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-Nitrophenylethyl-N,N-di-n-Propyl Ammonium Oxalate is a chemical compound with the molecular formula C17H26N2O6 and a molecular weight of 354.39814 g/mol . . This compound is used as an intermediate in the synthesis of various pharmaceuticals and has applications in scientific research.
Métodos De Preparación
The synthesis of 2-Methyl-3-Nitrophenylethyl-N,N-di-n-Propyl Ammonium Oxalate involves several steps. One common synthetic route includes the nitration of 2-methylphenylethylamine to form 2-methyl-3-nitrophenylethylamine. This intermediate is then reacted with di-n-propylamine to form the desired ammonium salt. The final step involves the formation of the oxalate salt by reacting the ammonium compound with oxalic acid .
Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the final product.
Análisis De Reacciones Químicas
2-Methyl-3-Nitrophenylethyl-N,N-di-n-Propyl Ammonium Oxalate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and electrophiles such as nitric acid and halogens. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Methyl-3-Nitrophenylethyl-N,N-di-n-Propyl Ammonium Oxalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-Nitrophenylethyl-N,N-di-n-Propyl Ammonium Oxalate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The compound may also act as a ligand, binding to specific receptors and modulating their activity .
Comparación Con Compuestos Similares
2-Methyl-3-Nitrophenylethyl-N,N-di-n-Propyl Ammonium Oxalate can be compared with other similar compounds such as:
2-Methyl-3-Nitrophenylethylamine: This compound is an intermediate in the synthesis of the ammonium oxalate salt.
N,N-Di-n-Propylamine: This compound is used in the synthesis of the ammonium salt.
Oxalic Acid: This compound is used to form the oxalate salt.
The uniqueness of this compound lies in its specific structure and the presence of both nitro and ammonium groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C32H50N4O8 |
|---|---|
Peso molecular |
618.8 g/mol |
Nombre IUPAC |
2-(2-methyl-3-nitrophenyl)ethyl-dipropylazanium;oxalate |
InChI |
InChI=1S/2C15H24N2O2.C2H2O4/c2*1-4-10-16(11-5-2)12-9-14-7-6-8-15(13(14)3)17(18)19;3-1(4)2(5)6/h2*6-8H,4-5,9-12H2,1-3H3;(H,3,4)(H,5,6) |
Clave InChI |
BEHZEMYXVOHZCW-UHFFFAOYSA-N |
SMILES canónico |
CCC[NH+](CCC)CCC1=C(C(=CC=C1)[N+](=O)[O-])C.CCC[NH+](CCC)CCC1=C(C(=CC=C1)[N+](=O)[O-])C.C(=O)(C(=O)[O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


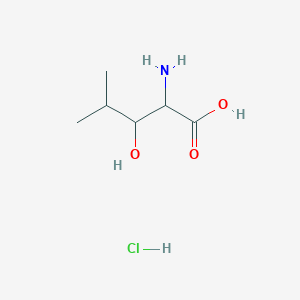
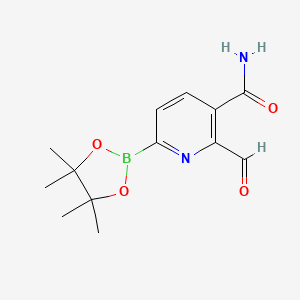
![S-(1-Methyl-2-phenyl-1H-benzo[b][1,4]diazepin-4-yl) ethanethioate](/img/structure/B14782838.png)
![2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]propanamide](/img/structure/B14782848.png)

![(1S)-1-(hydroxymethyl)-3-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1H,2H,3H-benzo[e]indol-5-ol](/img/structure/B14782854.png)
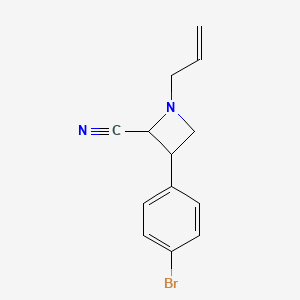
![2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride](/img/structure/B14782875.png)
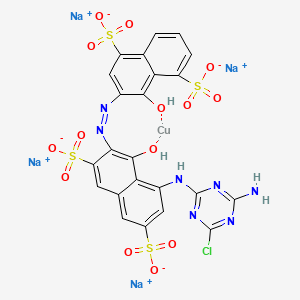

![tetrasodium;[2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate;tetrahydrate](/img/structure/B14782915.png)
![tert-butyl N-[2-[4-(oxan-2-yloxy)phenyl]cyclopropyl]carbamate](/img/structure/B14782922.png)
![benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-ethylcarbamate](/img/structure/B14782926.png)
